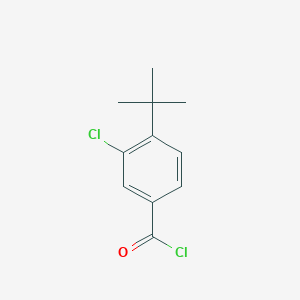![molecular formula C26H29N3O B14248171 1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea CAS No. 275810-86-1](/img/structure/B14248171.png)
1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring conjugated to a benzyl group through one nitrogen ring atom, and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-benzylpiperidine with a suitable benzyl halide to form the intermediate compound. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-Benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)piperazine-1-carboxamide: A related compound with similar structural features but different pharmacological properties.
(4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone: Another compound with a piperidine ring, used as an NMDA receptor antagonist.
Uniqueness
1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea is unique due to its specific combination of a piperidine ring and a phenylurea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
275810-86-1 |
|---|---|
Molecular Formula |
C26H29N3O |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-[2-[(4-benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea |
InChI |
InChI=1S/C26H29N3O/c30-26(27-24-12-5-2-6-13-24)28-25-14-8-7-11-23(25)20-29-17-15-22(16-18-29)19-21-9-3-1-4-10-21/h1-14,22H,15-20H2,(H2,27,28,30) |
InChI Key |
KVVQZNYWGJXWPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC=CC=C3NC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzamide, 4-chloro-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B14248093.png)
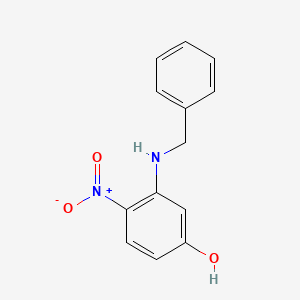
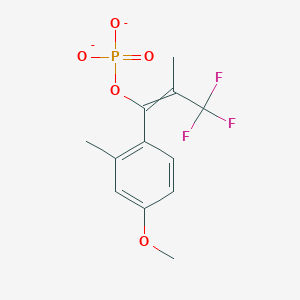

![3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14248109.png)
![ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate](/img/structure/B14248110.png)
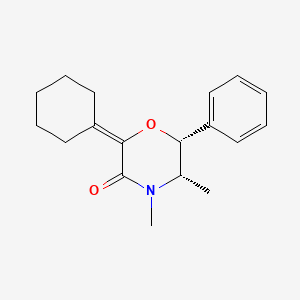
![3-{Tris[(butan-2-yl)oxy]silyl}propane-1-thiol](/img/structure/B14248117.png)
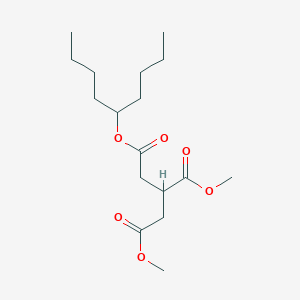
![5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide](/img/structure/B14248156.png)
![N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine](/img/structure/B14248161.png)
